molecular formula C4H5ClN2O B1275686 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole CAS No. 3914-42-9

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole

Cat. No. B1275686
CAS RN: 3914-42-9
M. Wt: 132.55 g/mol
InChI Key: KJLQSWULHSLSOM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole family, which is known for its wide range of biological and pharmacological activities. These compounds are recognized as privileged structures in drug chemistry due to their potential as biologically active derivatives that may find use as drugs or insecticides .

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole derivatives typically involves the reaction of aromatic or heterocyclic carboxylic acids with hydrazine dihydrochloride, followed by cyclization using phosphorus-containing reagents. A convenient method for the preparation of these derivatives has been developed, which starts from commercially available carboxylic acids, proceeds through the formation of carboxylic acid hydrazides, acylation, and then cyclization under the action of phosphorus trichloroxide (V). This method yields high-purity products without the need for purifying intermediate compounds .

Molecular Structure Analysis

The molecular structures of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole derivatives have been confirmed by analytical and spectral data, including 1H NMR, FT-IR, and MS. These compounds exhibit strong purple fluorescence in DMF solution, with emissive maximum wavelengths ranging from 334 nm to 362 nm, indicating their potential as purple luminescent materials .

Chemical Reactions Analysis

The chloromethyl group in 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole derivatives is reactive and can undergo further chemical modifications. For instance, the chloromethyl group can react with N- and S-nucleophilic reagents, leading to a variety of substitutions. Additionally, the 1,3,4-oxadiazole ring itself can be transformed through various chemical reactions . The chlorination of related oxadiazole compounds has been studied, showing that photoinitiation allows for selective reaction at different positions on the oxadiazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole derivatives include their strong purple fluorescence and UV-Vis absorption in the range of 260-279 nm. These properties suggest their utility in materials science, particularly as luminescent materials. The reactivity of the chloromethyl group also makes these compounds versatile intermediates for further chemical synthesis .

Scientific Research Applications

Fungicidal Activities

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole derivatives demonstrate significant fungicidal activities. For instance, compounds synthesized from 2-chloromethyl-5H/methyl benzimidazoles showed better fungicidal properties than some commercially used fungicides (Mishra et al., 1993).

Insecticidal and Herbicidal Uses

These compounds are also used as precursors for insecticidal and herbicidal agents. A method for producing 1,3,4-oxadiazole derivatives with potential as insecticidal O,O-dialkyl-S-[(5-subst.-1,3,4-oxidiazol-2(3H)-one-3-yl)-methyl]-thiophosphates and dithiophosphates has been developed (Rufenacht, 1972).

Synthesis of Luminescent Materials

The synthesis of 2-chloromethyl-5-aryl-1,3,4-oxadiazole compounds has been achieved, and their fluorescent spectroscopy reveals strong purple fluorescence in solutions, making them suitable for use as luminescent materials (Tong, 2011).

Antibacterial Properties

Several synthesized 1,3,4-oxadiazole derivatives, including those with a 2-(chloromethyl)-5-methyl moiety, have displayed potential antibacterial activity. These include compounds like 1,4-bis[(1,3,4-oxadiazol-2-yl)methyl]piperazine derivatives (Zhang Huibin, 2004).

Corrosion Inhibition

In the field of materials science, 1,3,4-oxadiazole derivatives have been applied as agents for controlling metal corrosion. Their efficacy in inhibiting mild steel dissolution in corrosive environments has been demonstrated (Kalia et al., 2020).

Mesomorphic Behaviour and Photo-luminescent Properties

1,3,4-Oxadiazole derivatives have been studied for their mesomorphic behavior and photo-luminescent properties. Compounds like cholesteryl and methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoates exhibit wide mesomorphic temperature ranges and strong fluorescence emissions, indicating potential applications in optoelectronic devices (Han et al., 2010).

Safety And Hazards

The safety and hazards associated with the compound would be assessed. This includes looking at its toxicity, flammability, and environmental impact .

Future Directions

This involves looking at potential future research directions. It could include finding new synthetic routes, discovering new reactions, or finding new applications for the compound .

properties

IUPAC Name

2-(chloromethyl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c1-3-6-7-4(2-5)8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLQSWULHSLSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396960
Record name 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole

CAS RN

3914-42-9
Record name 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole
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